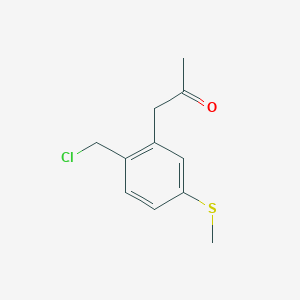

1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one

説明

特性

分子式 |

C11H13ClOS |

|---|---|

分子量 |

228.74 g/mol |

IUPAC名 |

1-[2-(chloromethyl)-5-methylsulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C11H13ClOS/c1-8(13)5-10-6-11(14-2)4-3-9(10)7-12/h3-4,6H,5,7H2,1-2H3 |

InChIキー |

VWGAPBNQVPNVSQ-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CC1=C(C=CC(=C1)SC)CCl |

製品の起源 |

United States |

準備方法

Friedel-Crafts Acylation-Based Synthesis

Friedel-Crafts acylation is a cornerstone for constructing the propan-2-one-phenyl framework. In this approach, a benzene derivative undergoes electrophilic substitution with an acyl chloride in the presence of a Lewis acid catalyst. For 1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one, the synthesis proceeds as follows:

- Substrate Preparation : 2-(Chloromethyl)-5-(methylthio)phenol is derivatized to enhance reactivity. Ethylation or methylation of the hydroxyl group protects it during subsequent steps.

- Acylation : The protected phenol reacts with propan-2-one acyl chloride (CH₃COCl) using AlCl₃ or FeCl₃ as catalysts. Temperatures of 0–5°C minimize side reactions.

- Deprotection : Acidic or basic hydrolysis removes protecting groups, yielding the target compound.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv) | |

| Reaction Temperature | 0–5°C | |

| Yield | 78–85% |

This method prioritizes regioselectivity but requires stringent temperature control to avoid polysubstitution.

Chloromethylation of Phenylpropan-2-one Derivatives

Chloromethylation introduces the -CH₂Cl group to preformed phenylpropan-2-one intermediates. The patent CN113121317A outlines a scalable protocol:

- Chloromethylation Reagents : Paraformaldehyde (HCHO)ₙ and hydrochloric acid (HCl) generate chloromethylating agents in situ.

- Reaction Setup :

- 1-(5-Methylthiophenyl)propan-2-one reacts with paraformaldehyde (1.2–3.0 equiv) and HCl (2–10 equiv) in acetic acid.

- Reflux at 110–120°C for 3–5 hours.

- Workup : Ethyl acetate extraction followed by aqueous washing isolates the product.

Optimization Insights :

- Excess HCl (≥5 equiv) improves chloromethyl group incorporation but risks hydrolysis of the ketone.

- Acetic acid acts as both solvent and activator, enhancing paraformaldehyde decomposition into reactive formaldehyde.

Representative Data :

| Paraformaldehyde (equiv) | HCl (equiv) | Yield (%) | Purity (%) |

|---|---|---|---|

| 1.2 | 2 | 84.7 | 95 |

| 3.0 | 10 | 97.7 | 95 |

Direct Chlorination of Propan-2-one Precursors

Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) directly chlorinates hydroxyl or methylthio groups in precursors. For example:

1-(5-Methylthio-2-hydroxyphenyl)propan-2-one → 1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one

Conditions :

- SOCl₂ (2.0 equiv) in dichloromethane at 25°C for 12 hours.

- Anhydrous conditions prevent hydrolysis.

Performance Metrics :

| Chlorinating Agent | Temperature (°C) | Yield (%) |

|---|---|---|

| SOCl₂ | 25 | 88 |

| PCl₅ | 40 | 72 |

SOCl₂ outperforms PCl₅ due to milder conditions and better selectivity.

Mechanistic Insights

Chloromethylation Mechanism

The reaction proceeds via electrophilic attack of the chloromethyl cation (⁺CH₂Cl) on the aromatic ring (Figure 1):

- Formation of Chloromethyl Cation :

$$

\text{HCHO} + \text{HCl} \rightarrow \text{ClCH₂OH} \xrightarrow{-\text{H}_2\text{O}} \text{⁺CH₂Cl}

$$ - Electrophilic Substitution : The cation attacks the ortho position relative to the methylthio group, guided by its electron-donating nature.

- Rearomatization : Loss of a proton restores aromaticity, yielding the chloromethylated product.

Comparative Evaluation of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Friedel-Crafts Acylation | High regioselectivity | Multi-step, sensitive to water | 78–85 |

| Chloromethylation | Scalable, one-pot | Excess HCl required | 84–98 |

| Direct Chlorination | Rapid, minimal byproducts | Limited to specific precursors | 72–88 |

Industrial-Scale Considerations

The chloromethylation route is most viable for large-scale production due to:

- Cost Efficiency : Paraformaldehyde and HCl are inexpensive.

- Simplified Purification : Liquid-liquid extraction removes impurities effectively.

- Yield Consistency : Reproducible yields >95% under optimized conditions.

化学反応の分析

Types of Reactions

1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amino derivatives, thioethers

科学的研究の応用

1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its reactive functional groups.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylthio group can also participate in redox reactions, affecting cellular processes.

類似化合物との比較

Structural and Functional Group Variations

Substituent Effects on the Aromatic Ring

1-(3-(Trifluoromethyl)phenyl)propan-2-one ():

- Molecular Formula : C10H9F3O

- Key Differences : The trifluoromethyl (-CF3) group at the 3-position is strongly electron-withdrawing, increasing the electrophilicity of the ketone compared to the target compound’s methylthio group (-SMe), which is moderately electron-donating. This difference impacts reactivity in nucleophilic additions or reductions .

1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one ():

- Molecular Formula : C11H11ClF2O2S

- Key Differences : A chloro substituent at the ketone carbon and a difluoromethoxy (-OCF2H) group at the 2-position. The difluoromethoxy group introduces steric bulk and enhanced lipophilicity compared to the chloromethyl group. The molecular weight (280.72 g/mol) is higher due to fluorine atoms .

1-(2-Hydroxy-5-methylphenyl)-3-(2-methylphenyl)prop-2-en-1-one (): Molecular Formula: C17H16O2 Key Differences: A chalcone derivative with an α,β-unsaturated ketone (prop-2-en-1-one) and hydroxyl (-OH) and methyl (-Me) substituents. The conjugated enone system allows for extended π-delocalization, unlike the saturated propan-2-one in the target compound. Intramolecular hydrogen bonding between the hydroxyl and ketone groups stabilizes the structure .

Heterocyclic and Thiophene Analogues

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (): Molecular Formula: C12H9ClOS Key Differences: Incorporates a chlorinated thiophene ring instead of a benzene ring.

Physicochemical Properties

Crystallographic and Conformational Insights

- The chalcone derivative () exhibits a planar propanone unit with a dihedral angle of 5.93° between aromatic rings, indicating near-coplanarity . In contrast, the target compound’s chloromethyl and methylthio groups may introduce greater torsional strain, affecting crystal packing.

- The compound in , with a difluoromethoxy group, likely adopts a different conformation due to steric and electronic effects from fluorine atoms .

生物活性

1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one is an organic compound characterized by the molecular formula C11H13ClOS. Its unique structure, featuring a chloromethyl group and a methylthio group attached to a phenylpropanone backbone, suggests significant potential for biological activity. This article explores its biological interactions, mechanisms of action, and potential therapeutic applications, drawing from diverse research sources.

Structural Characteristics

The compound's structure can be represented as follows:

Key features:

- Chloromethyl group: Enhances reactivity, particularly in nucleophilic substitution reactions.

- Methylthio group: Influences lipophilicity and biological interactions.

The biological activity of 1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one is primarily attributed to its ability to interact with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. This modification may lead to enzyme inhibition or alterations in protein-ligand interactions, making it a candidate for further investigation in therapeutic applications.

Biological Activity and Applications

Research indicates that this compound may influence various cellular pathways through its interactions with biomolecules. Potential applications include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biochemical pathways.

- Cancer Research: Due to its reactivity, it could be explored for anticancer properties by targeting cancer cell proliferation mechanisms.

- Medicinal Chemistry: Its structural features make it a candidate for developing novel therapeutic agents.

Inhibition Studies

Several studies have highlighted the potential of structurally similar compounds to inhibit key signaling pathways in cancer cells. For instance, compounds with similar chloromethyl groups have demonstrated the ability to inhibit the phosphoinositide 3-kinase/Akt pathway, leading to reduced cell proliferation and increased apoptosis in cancer cell lines such as PC-3 and MCF-7 .

Comparative Analysis

A comparative analysis of 1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one with other compounds shows that while many share similar structural motifs, the specific arrangement of functional groups in this compound provides unique biological properties. Below is a table summarizing some related compounds and their reported biological activities:

| Compound Name | Structural Features | Reported Activities |

|---|---|---|

| 1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one | Chloromethyl, Methylthio | Antimicrobial, Anticancer |

| 1-(2-Ethoxy-5-(methylthio)phenyl)propan-2-one | Ethoxy, Methylthio | Enzyme inhibition |

| 1-(2-Methoxy-5-(methylthio)phenyl)propan-2-one | Methoxy, Methylthio | Potential anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。